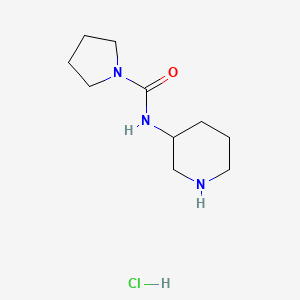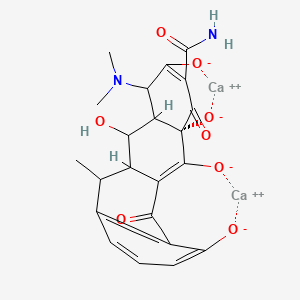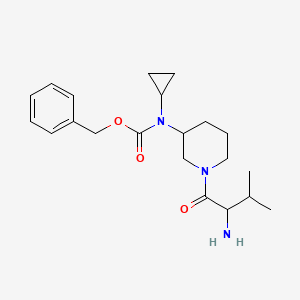![molecular formula C18H20O2 B14793635 (13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dehydroestrone is a naturally occurring estrogenic hormone with the molecular formula C18H20O2 . It is a derivative of estrone and is characterized by the presence of a double bond between the 6th and 7th carbon atoms in the steroid nucleus. This compound is known for its estrogenic activity and is a key intermediate in the biosynthesis of other estrogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydroestrone typically involves the dehydrogenation of estrone. One common method is the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction is carried out in an organic solvent such as dioxane or acetic acid under reflux conditions. The reaction proceeds as follows:
- Dissolve estrone in the chosen solvent.
- Add selenium dioxide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the selenium.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6-Dehydroestrone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity 6-Dehydroestrone .
Análisis De Reacciones Químicas
Types of Reactions
6-Dehydroestrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 6-Dehydroestrone back to estrone or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of estrone and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Dehydroestrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its role in estrogenic activity and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
6-Dehydroestrone exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 6-Dehydroestrone to ERs leads to the activation of estrogen-responsive genes, which in turn regulate various physiological processes. The compound has a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα), which contributes to its tissue-selective effects .
Comparación Con Compuestos Similares
Similar Compounds
Estrone: A precursor to 6-Dehydroestrone with a similar structure but lacking the double bond between the 6th and 7th carbon atoms.
Estradiol: Another estrogenic hormone with a hydroxyl group at the 17th carbon position.
Estriol: A metabolite of estradiol with hydroxyl groups at the 16th and 17th carbon positions.
Uniqueness
6-Dehydroestrone is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which imparts distinct chemical and biological properties. This structural feature contributes to its higher affinity for ERβ and its tissue-selective estrogenic activity .
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
Clave InChI |
WTRRIQCGCGCMQA-GUZDXLFXSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


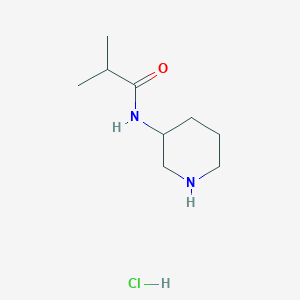
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
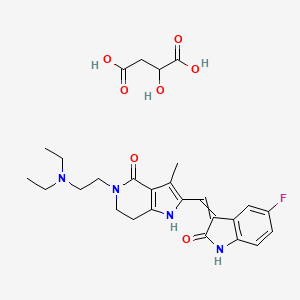

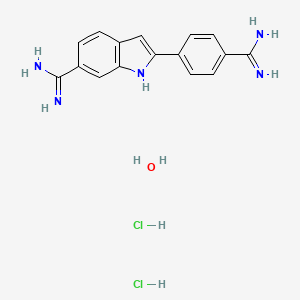
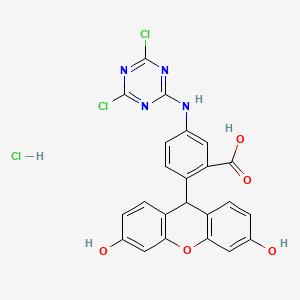
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
